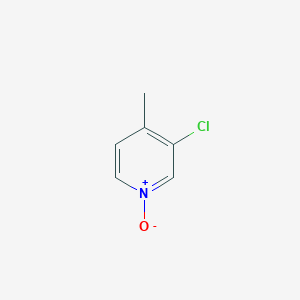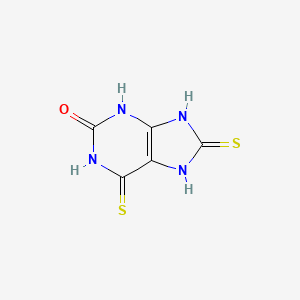![molecular formula C21H16N2O3 B11945424 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- CAS No. 23060-42-6](/img/structure/B11945424.png)
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methoxyphenylamino group at the 4-position on the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The amino group at the 4-position is substituted with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and methoxyphenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Various functionalized anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor for the synthesis of various dyes and pigments.
- Acts as a photoinitiator in polymerization reactions.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Medicine:
- Explored for its antimicrobial and antifungal properties.
- Potential use in photodynamic therapy for cancer treatment.
Industry:
- Utilized in the production of high-performance pigments and dyes for textiles and plastics.
- Employed in the development of organic semiconductors for electronic applications.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.
Comparación Con Compuestos Similares
9,10-Anthracenedione, 1-amino-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Used in the synthesis of disperse dyes.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Employed in the production of high-performance pigments.
Uniqueness: 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- is unique due to the presence of both an amino group and a methoxyphenylamino group, which confer distinct chemical and biological properties. Its ability to intercalate DNA and generate ROS makes it a promising candidate for anticancer and photodynamic therapy applications.
Propiedades
Número CAS |
23060-42-6 |
|---|---|
Fórmula molecular |
C21H16N2O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-amino-4-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-8-6-12(7-9-13)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
Clave InChI |
MMFCPKYGMSQKCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)


